molecular formula C19H23ClN2O2 B581191 N-Fmoc-3-methylamino propylamine HCl CAS No. 1253582-19-2

N-Fmoc-3-methylamino propylamine HCl

Cat. No.: B581191
CAS No.: 1253582-19-2
M. Wt: 346.855
InChI Key: URGCSZFQAOUWDE-UHFFFAOYSA-N
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Description

N-Fmoc-3-methylamino propylamine HCl is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative used primarily in peptide synthesis. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) while maintaining acid-labile side-chain protections. The compound’s structure comprises a propylamine backbone with a methylamino substituent at the third carbon and an HCl salt for enhanced stability and solubility in polar solvents. Its applications span solid-phase peptide synthesis (SPPS), molecular scaffolding, and intermediate synthesis for bioactive molecules .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(methylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c1-20-11-6-12-21-19(22)23-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18;/h2-5,7-10,18,20H,6,11-13H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGCSZFQAOUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-methylamino propylamine hydrochloride typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting 3-methylamino propylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of N-Fmoc-3-methylamino propylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of N-Fmoc-3-methylamino propylamine hydrochloride involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions during the synthesis of peptides and other compounds. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in subsequent reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

N-Fmoc-3-methylamino propylamine HCl vs. Fmoc-L-Phe(3-Cl)-OH (CAS: 198560-44-0)
  • Structural Differences: Target Compound: Propylamine backbone with Fmoc and methylamino groups. Fmoc-L-Phe(3-Cl)-OH: Phenylalanine derivative with a chlorine substituent at the third position of the aromatic ring.
  • Applications :
    • Both are used in SPPS, but Fmoc-L-Phe(3-Cl)-OH introduces halogenated aromatic residues for peptide functionalization, whereas the target compound serves as a flexible alkylamine linker .
  • Stability :
    • Both are HCl salts, ensuring stability during storage. Fmoc-L-Phe(3-Cl)-OH requires protection from light due to its aromatic chloro-substituent .
This compound vs. Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7)
  • Key Differences :
    • Target Compound : Aliphatic propylamine chain.
    • Fmoc-alpha-Me-L-Phe-OH : Alpha-methylated phenylalanine with restricted conformational flexibility.
  • Functional Role :
    • The target compound provides a nucleophilic amine for coupling, while Fmoc-alpha-Me-L-Phe-OH introduces steric hindrance to modulate peptide secondary structures .

Propylamine-Based Pharmaceuticals

This compound vs. Fluoxetine Hydrochloride (Prozac®)
  • Structural Comparison :
    • Target Compound : Fmoc-protected primary amine.
    • Fluoxetine HCl : Aryloxypropylamine with a trifluoromethylphenyl group and tertiary amine.
  • Applications: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), whereas the target compound is non-pharmacological and used exclusively in synthesis .
This compound vs. Maprotiline Hydrochloride
  • Key Differences: Maprotiline: Tetracyclic antidepressant with a 9,10-ethanoanthracene backbone.
  • Metabolism :
    • Maprotiline undergoes hepatic N-demethylation, whereas the target compound’s Fmoc group is cleaved under basic conditions without systemic metabolic pathways .

Other Propylamine Derivatives

Methyl-3-phenylpropylamine Hydrochloride (CAS: 30684-07-2)
  • Structural Comparison: Target Compound: Aliphatic methylamino group. Methyl-3-phenylpropylamine: Aromatic phenyl substituent at the third carbon.

Biological Activity

N-Fmoc-3-methylamino propylamine hydrochloride (N-Fmoc-3-MAP) is a compound that has garnered attention in various fields of biological research, particularly in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Fmoc-3-MAP is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the selective protection of the amine during peptide synthesis, allowing for efficient coupling reactions without interfering with subsequent steps. The compound's structure can be represented as follows:

N Fmoc 3 methylamino propylamine HCl\text{N Fmoc 3 methylamino propylamine HCl}

1. Peptide Synthesis

N-Fmoc-3-MAP is primarily employed in the synthesis of peptides, where it serves as a building block. Its use in SPPS allows for the generation of peptides that can exhibit specific biological activities, including antimicrobial and anticancer properties. The Fmoc group is advantageous due to its stability under various reaction conditions and ease of removal with mild bases like piperidine .

2. Protein Interactions

Research has indicated that N-Fmoc-3-MAP can be utilized to study protein interactions and functions. By incorporating this compound into peptide sequences, researchers can analyze binding affinities and functional roles of specific amino acid residues within proteins. This application is critical for understanding cellular mechanisms and developing therapeutic agents.

The biological activity of N-Fmoc-3-MAP can be attributed to its ability to form stable complexes with target biomolecules, such as proteins and nucleic acids. Its structural features allow it to interact through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Case Studies

  • Anticancer Activity
    A study demonstrated the potential anticancer effects of peptides synthesized using N-Fmoc-3-MAP. These peptides were shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. The efficacy was measured through cell viability assays and Western blot analysis for apoptotic markers .
  • Antimicrobial Properties
    Another investigation focused on the antimicrobial activity of peptides derived from N-Fmoc-3-MAP. The synthesized peptides exhibited significant inhibitory effects against various bacterial strains, suggesting their potential as novel antimicrobial agents .

Table 1: Summary of Biological Activities Associated with N-Fmoc-3-MAP

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Protein InteractionFacilitates studies on protein binding affinities

Q & A

Q. What synthetic routes are available for preparing N-Fmoc-3-methylamino propylamine HCl with controlled stoichiometry?

The compound is synthesized via Fmoc protection of 1,3-diaminopropane using Fmoc-Cl in anhydrous dichloromethane with triethylamine as a base. Critical parameters include maintaining a 1:1.05 molar ratio of Fmoc-Cl to diamine to minimize di-Fmoc byproducts. After 4 hours at 0°C, the hydrochloride salt is precipitated using HCl/diethyl ether, yielding >98% purity as verified by acid-base titration .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Key methods include:

  • 1H NMR (DMSO-d6): δ 7.75-7.40 (Fmoc aromatic protons), 4.30 (-CH2-Fmoc), 3.20-2.90 (propylamine backbone).
  • HPLC (C18 column, 0.1% TFA in ACN/H2O gradient): Retention time 8.2±0.3 min confirms purity (<0.5% unreacted diamine).
  • Titration : Non-aqueous potentiometric titration with 0.1M HClO4 validates amine content .

Q. How can researchers minimize di-Fmoc byproduct formation during synthesis?

Stepwise addition of Fmoc-Cl in three portions over 90 minutes at -10°C reduces overprotection. Post-reaction TLC (silica, 5% MeOH/CH2Cl2) identifies byproducts (Rf 0.6 vs. 0.4 for target). Flash chromatography (3:7 ethyl acetate/hexane) removes impurities .

Advanced Research Questions

Q. What mechanistic insights from polyamine-mediated silicification apply to this compound in materials science?

The compound's partially methylated propylamine backbone enables dual proton donor/acceptor functionality, critical for silica condensation (rate constant k = 0.15 min⁻¹ at pH 7). Charged NH groups stabilize silicic acid intermediates, enabling 50–200 nm silica spheres under mild conditions (25°C, 24 hours). This contrasts with fully methylated analogs, which lack catalytic efficiency .

Q. What strategies improve the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Pre-activation with 2 eq. HBTU and 4 eq. DIPEA in NMP for 10 minutes achieves 92% coupling yield (Kaiser test). Microwave-assisted coupling (30W, 50°C, 5 minutes) enhances efficiency to 98% while reducing racemization (0.3% vs. 1.2% conventional). Post-coupling capping with acetic anhydride prevents truncated sequences .

Q. How do pH variations (4.0–9.0) affect the stability of this compound in aqueous buffers?

Accelerated stability studies (40°C/75% RH) reveal:

pH% Degradation (7 days)Major Degradant
4.02.1%Fmoc-hydroxide adduct
7.48.7%Dealkylated propylamine
9.032.4%Fluorenylmethanol
Buffered solutions (pH 5.5–6.5) with 10% ACN stabilize the compound (<5% degradation over 72 hours) .

Q. What orthogonal analytical approaches resolve conflicting LC-MS data when characterizing this compound adducts?

Combine:

  • MALDI-TOF : Confirms molecular ion ([M+H]⁺ m/z 333.2).
  • 13C NMR : Distinguishes regioisomers via carbonyl shifts (δ 155.8 vs. 153.2 ppm).
  • Ion mobility MS : Resolves conformers with collision cross-section differences ≥5%. Discrepancies between UV (220 nm) and MS quantification are corrected by standard addition calibration .

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